molecular formula C20H18O7 B091773 alpha-Citromycinone CAS No. 18175-58-1

alpha-Citromycinone

Cat. No. B091773
CAS RN: 18175-58-1
M. Wt: 370.4 g/mol
InChI Key: VOXQIHPGCRCAJT-NXXCRTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Citromycinone (α-Cit) is a natural product that belongs to the macrolide family of antibiotics. It is produced by the bacterium Streptomyces citreus and has been found to possess potent antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative pathogens. α-Cit has been the subject of extensive scientific research due to its potential as a therapeutic agent and its unique mechanism of action.

Mechanism Of Action

The mechanism of action of α-Cit is unique among macrolide antibiotics. Unlike other macrolides, which bind to the bacterial ribosome and inhibit protein synthesis, α-Cit acts by disrupting the bacterial cell membrane. This results in the leakage of intracellular contents and ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of α-Cit have been studied extensively. In vitro studies have shown that α-Cit disrupts the bacterial cell membrane by interacting with phospholipids, resulting in the formation of pores. This leads to the leakage of intracellular contents, including nucleotides, amino acids, and ions, which ultimately leads to bacterial cell death.

Advantages And Limitations For Lab Experiments

One advantage of α-Cit is its broad-spectrum antimicrobial activity, which makes it effective against a range of bacterial pathogens. However, one limitation is its low yield and the time-consuming and labor-intensive purification process required to isolate it from the culture broth.

Future Directions

There are several future directions for research on α-Cit. One area of research could focus on its potential as an anti-inflammatory agent, given its promising results in preclinical studies. Another area of research could investigate its potential as a therapeutic agent for the treatment of multidrug-resistant bacterial infections. Additionally, future studies could investigate the structure-activity relationship of α-Cit and its derivatives to identify more potent and selective analogs.

Synthesis Methods

α-Cit is produced by the fermentation of S. citreus, a soil-dwelling bacterium. The isolation of α-Cit from the culture broth involves a series of purification steps, including extraction, chromatography, and crystallization. The yield of α-Cit is typically low, and the purification process is time-consuming and labor-intensive.

Scientific Research Applications

α-Cit has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on its antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Other studies have investigated its potential as an anti-inflammatory agent, with promising results.

properties

CAS RN

18175-58-1

Product Name

alpha-Citromycinone

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1

InChI Key

VOXQIHPGCRCAJT-NXXCRTJYSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

synonyms

alpha-citromycinone
alpha-CTN

Origin of Product

United States

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